(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol is a complex organic compound notable for its unique chemical structure and potential applications in medicinal chemistry. The compound features a morpholine ring, a sulfonyl group, and an alcohol functional group, which contribute to its biological activity. This compound is classified as an alcohol and belongs to the category of sulfonamide derivatives, which are known for their diverse pharmacological properties.
The synthesis of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol typically involves several steps starting from readily available precursors. A common synthetic route includes:
The reactions are generally conducted under controlled conditions, utilizing solvents like ethanol or dimethyl sulfoxide, and may require specific catalysts to enhance reaction efficiency. For instance, palladium on carbon can be used as a catalyst in hydrogenation steps to reduce intermediates effectively.
The molecular formula of (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol is , with a molecular weight of 288.34 g/mol. Its structure can be represented by the following identifiers:
The compound features a chiral center at the carbon atom adjacent to the hydroxyl group, which is significant for its biological activity, as stereochemistry can influence interaction with biological targets.
(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to minimize side reactions .
The mechanism of action for (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol is primarily linked to its interactions with biological targets. Preliminary studies suggest that the compound exhibits:
The compound is typically a solid at room temperature with moderate solubility in polar solvents like ethanol and water.
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized compound .
(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol has potential applications in various scientific fields:
The synthesis typically begins with 4-(chlorosulfonyl)phenyl ethanol or analogous precursors. A key step involves nucleophilic substitution where morpholine attacks the sulfonyl chloride group under pH-controlled conditions (pH 9–10) to form the sulfonamide linkage. This reaction requires precise temperature modulation (0–5°C) to suppress side products like disulfonates [2] [4]. Subsequent chiral resolution isolates the (S)-enantiomer, often via enzymatic kinetic resolution or chiral stationary phase chromatography, achieving >98% enantiomeric excess (ee) .
An alternative route employs Friedel-Crafts alkylation of benzene with 4-(morpholin-4-ylsulfonyl)benzaldehyde, followed by asymmetric reduction. The aldehyde precursor is synthesized by reacting morpholine with 4-(chlorosulfonyl)benzaldehyde, with aluminum trichloride as a Lewis acid catalyst (yield: 78%) [4].
Table 1: Key Synthetic Intermediates
Intermediate | Role | Synthetic Step | Yield |
---|---|---|---|
4-(Morpholin-4-ylsulfonyl)benzaldehyde | Chiral reduction precursor | Friedel-Crafts alkylation | 78% |
4-(Chlorosulfonyl)phenyl ethanol | Sulfonamide formation | Chlorosulfonation | 65–70% |
Racemic 1-[4-(Morpholin-4-ylsulfonyl)phenyl]ethanol | Chiral resolution input | Nucleophilic substitution | 85% |
Bromination targets the ethanol side chain to yield (1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol (C₁₂H₁₆BrNO₄S, MW 350.23 g/mol). This is achieved via electrophilic addition using molecular bromine (Br₂) in dichloromethane at −20°C. The low temperature prevents sulfonamide degradation and ensures regioselectivity [1] [2].
Functional group tolerance studies confirm the morpholine ring and sulfonyl bridge remain intact during bromination. The bromo-derivative serves as a versatile alkylating agent for N- or O-heterocycles, expanding access to structurally diverse pharmacophores [2].
Table 2: Brominated Derivative Properties
Property | (1S)-Parent Compound | (1S)-2-Bromo Derivative |
---|---|---|
Molecular Formula | C₁₂H₁₇NO₄S | C₁₂H₁₆BrNO₄S |
Molecular Weight (g/mol) | 271.33 | 350.23 |
Key Functional Groups | Hydroxyl, sulfonamide | Bromo, hydroxyl, sulfonamide |
Palladium catalysis enables C–C bond formation at the aryl ring. Suzuki-Miyaura coupling with arylboronic acids uses Pd(PPh₃)₄ (5 mol%) and potassium carbonate in toluene/water (3:1), achieving 70–90% yields. This introduces electron-donating or -withdrawing groups at the phenyl ring’s meta-position without racemization [4] [6].
Buchwald-Hartwig amination functionalizes the sulfonamide nitrogen, though steric hindrance from the morpholine ring limits efficiency. Optimized conditions use Pd₂(dba)₃ and XPhos ligands in toluene at 80°C, yielding N-aryl derivatives (45–60%) [6].
Recent advances leverage photoredox-mediated SO₂ insertion to convert aryl amines directly to sulfonamides. This single-step protocol uses anomeric amide reagents and avoids preactivation, streamlining access to analogs [6].
Asymmetric ketone reduction is critical for chiral alcohol synthesis. Prochiral ketone 1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone undergoes catalytic hydrogenation with Ru-(S)-BINAP (0.5 mol%) under H₂ (50 bar) in methanol, affording the (S)-alcohol in 92% yield and 96% ee .
Table 3: Catalytic Reduction Systems
Catalyst System | Conditions | Yield (%) | ee (%) |
---|---|---|---|
[Ru(p-cymene)Cl₂]₂/(S)-BINAP | H₂ (50 bar), MeOH, 50°C | 92 | 96 |
Rh(COD)₂BF₄/(R,R)-DIPAMP | H₂ (30 bar), THF, 25°C | 95 | 98 |
Ketoreductase KRED-311 | NADPH, phosphate buffer, 30°C | 89 | >99 |
Biocatalytic reduction using engineered ketoreductases (KRED-311) achieves >99% ee under mild aqueous conditions. NADPH regeneration is facilitated by isopropanol cosubstrate .
Conversely, Oppenauer oxidation regenerates the ketone from the alcohol using aluminum isopropoxide and acetone. This reversibility aids in recycling undesired (R)-enantiomers via kinetic resolution .
Solvent polarity dramatically impacts sulfonylation and hydrogenation efficiency. Dimethylformamide (DMF) maximizes morpholine nucleophilicity during sulfonamide bond formation, while ethanol/water mixtures (4:1) suppress hydrolysis during bromination [1] .
Catalytic hydrogenation benefits from methanol due to its ideal H₂ solubility and polar protic character, which stabilizes Ru and Rh complexes. Substituting methanol with tetrahydrofuran (THF) reduces enantioselectivity by 15–20% due to poor catalyst solvation .
Table 4: Solvent Optimization for Key Reactions
Reaction | Optimal Solvent | Catalyst | Yield/ee Improvement |
---|---|---|---|
Sulfonylation | DMF | None (base: NaOH) | Yield: 84% → 92% |
Asymmetric hydrogenation | Methanol | Ru-(S)-BINAP | ee: 96% vs. 78% in THF |
Bromination | DCM/water | None | Regioselectivity: >98% |
Additive effects include potassium hydroxide (0.5 equiv) in DMF, accelerating sulfonylation by deprotonating morpholine. For hydrogenation, catalytic p-toluenesulfonic acid (0.1 equiv) enhances imine intermediate protonation in reductive amination [4].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8